3-Methyloxetane-3-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

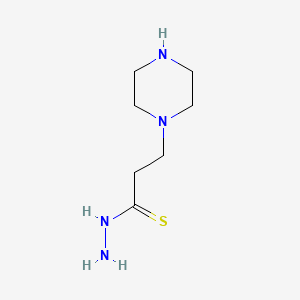

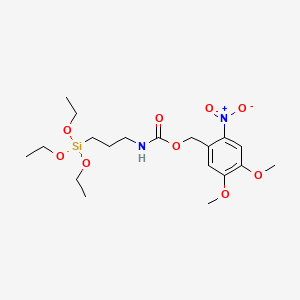

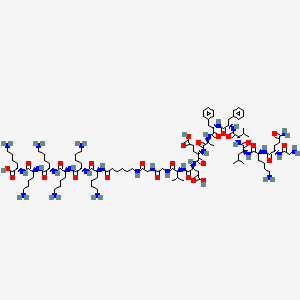

3-Methyloxetane-3-carbonitrile (CAS Number: 170128-14-0) is a chemical compound with the IUPAC name 3-methyl-3-oxetanecarbonitrile . It has a molecular weight of 97.12 g/mol and the following InChI code: 1S/C5H7NO/c1-5(2-6)3-7-4-5/h3-4H2,1H3 . This compound is typically stored at a temperature of -10°C .

Physical And Chemical Properties Analysis

科学研究应用

Oxetanes, the class of compounds to which “3-Methyloxetane-3-carbonitrile” belongs, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . These applications have driven numerous studies into the synthesis of new oxetane derivatives .

Oxetanes have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . These applications have driven numerous studies into the synthesis of new oxetane derivatives .

-

Medicinal Chemistry : Oxetanes have received increasing interest in medicinal chemistry as attractive polar and low molecular weight motifs . The application of oxetanes as replacements for methylene, methyl, gem-dimethyl, and carbonyl groups has been demonstrated to often improve chemical properties of target molecules for drug discovery purposes .

-

Synthesis of New Oxetane Derivatives : Numerous studies have been conducted into the synthesis of new oxetane derivatives . These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .

-

Ring-Opening Reactions : Oxetanes are known for their propensity to undergo ring-opening reactions . These reactions are used in various synthetic processes, contributing to the creation of a wide range of chemical compounds .

-

Functionalization of Intact Oxetane Derivatives : Oxetane derivatives can be functionalized through metalated and radical intermediates . This allows for the creation of a variety of complex structures, expanding the potential applications of these compounds .

-

Synthesis and Reactivity of 2-Methyleneoxetanes : 2-Methyleneoxetanes, a type of oxetane derivative, have been studied for their synthesis and reactivity . These compounds have unique properties that make them useful in various chemical reactions .

-

Ring-Expansion Reactions : Oxetanes can undergo ring-expansion reactions . These reactions can be used to create larger cyclic compounds, which have a wide range of applications in chemistry .

-

Cyclization through C−O Bond Formation : This includes intramolecular etherification, epoxide ring opening/ring closing, synthesis of oxetanes from sugar derivatives, synthesis of oxetane-containing nucleoside analogues, and oxetane synthesis through electrophilic halocyclization of alcohols .

-

[2+2] and Formal [2+2] Cycloadditions : This includes Paterno−Büchi [2+2] photocycloaddition and formal [2+2] cycloadditions .

-

Synthesis of Oxetane Derivatives from Oxetane-Containing Building Blocks : This includes Carreira’s oxetan-3-one, cross-coupling of oxetane building blocks, and applications in medicinal chemistry .

-

Functionalization of Intact Oxetane Derivatives through Metalated and Radical Intermediates : This involves the creation of a variety of complex structures .

-

Synthesis and Reactivity of 2-Methyleneoxetanes : This includes the synthesis of 2-methyleneoxetanes and the study of their reactivity .

-

Ring-Opening and Ring-Expansion Reactions of Oxetanes : This includes intramolecular ring opening, enantioselective ring opening, ring opening of oxetan-3-one derivatives, and ring-expansion reactions of oxetanes .

属性

IUPAC Name |

3-methyloxetane-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-5(2-6)3-7-4-5/h3-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLDEOHYZQLQRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyloxetane-3-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N,N-Trimethyl-3-[(3-oxo-1-phenylprop-1-en-2-yl)amino]propan-1-aminium chloride](/img/structure/B573593.png)

![7-Methyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B573594.png)

![2H-4,8-Ethano[1,3]thiazolo[4,5-f]isoindole](/img/structure/B573597.png)